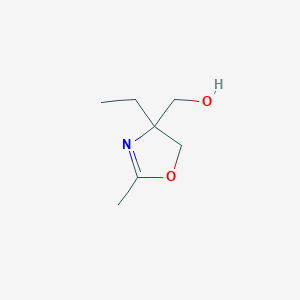
2-Methyl-4-ethyl-4-hydroxymethyl-2-oxazoline
Cat. No. B8358606
M. Wt: 143.18 g/mol
InChI Key: CYBGFQUZJDXEBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04082892
Procedure details


The procedure described in Example 1 is repeated in all essential details with the exception that 2-amino-2-ethyl-1,3-propanediol and acetic acid are the initial reactants in a 1:1 molar ratio. These compounds are combined using the method of Purcell, U.S. Pat. No. 3,336,145 to form 2-methyl-4-ethyl-4-hydroxymethyl-2-oxazoline.

[Compound]
Name
initial reactants
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]([CH2:7][CH3:8])([CH2:5][OH:6])[CH2:3][OH:4].[C:9](O)(=O)[CH3:10]>>[CH3:9][C:10]1[O:4][CH2:3][C:2]([CH2:7][CH3:8])([CH2:5][OH:6])[N:1]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC(CO)(CO)CC
|
Step Two
[Compound]
|
Name
|
initial reactants
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1OCC(N1)(CO)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
